2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one
CAS No.: 2092516-02-2
Cat. No.: VC3124790
Molecular Formula: C11H18ClNO2
Molecular Weight: 231.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092516-02-2 |
|---|---|
| Molecular Formula | C11H18ClNO2 |
| Molecular Weight | 231.72 g/mol |
| IUPAC Name | 2-chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethanone |
| Standard InChI | InChI=1S/C11H18ClNO2/c12-9-10(14)13-6-4-11(5-7-13)3-1-2-8-15-11/h1-9H2 |
| Standard InChI Key | XQVPYIBLNBACBS-UHFFFAOYSA-N |
| SMILES | C1CCOC2(C1)CCN(CC2)C(=O)CCl |
| Canonical SMILES | C1CCOC2(C1)CCN(CC2)C(=O)CCl |
Introduction
Structural Characterization and Chemical Properties
2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one belongs to the oxaazaspiro compound family, featuring a characteristic spiro[5.5]undecane core with strategically positioned heteroatoms. The compound consists of two six-membered rings sharing a common spiro carbon atom, with an oxygen atom at position 1 and a nitrogen atom at position 9 of the spirocyclic system. The nitrogen atom is functionalized with a 2-chloroethan-1-one group, providing a reactive site for potential chemical modifications.
The compound has a molecular formula of C11H18ClNO2 with an estimated molecular weight of 231.72 g/mol, based on comparison with the structurally similar compound 2-chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one (CAS 2092516-39-5) . The presence of the chloroacetyl group attached to the nitrogen creates an amide functionality that influences both the compound's physical properties and its chemical reactivity profile.
Comparative Structural Analysis
A structural comparison with related compounds reveals important similarities and differences that provide insight into the properties of 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one:
This structural comparison demonstrates the versatility of the azaspiro scaffold and how minor modifications can generate a diverse family of related compounds. The core spirocyclic structure remains consistent across these variants, while substitution patterns and functional group positioning create distinct molecular entities.
Related Compounds and Structural Analogs
The structural framework of 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one places it within a broader family of compounds that share the oxaazaspiro scaffold. Several related compounds identified in the search results provide context for understanding the properties and potential applications of the target compound.
Positional Isomers and Functional Variants
The 8-yl positional isomer (2-chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one), available from A2B Chem (catalog number AU61471), differs only in the position of the nitrogen atom within the spirocyclic system . This subtle structural difference would likely result in different spatial orientations of the chloroacetyl group, potentially affecting both physical properties and biological activities.
The hydroxylated variant 2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one (CAS 2090610-52-7) introduces an additional hydroxyl functionality at position 4, increasing polarity and providing another site for potential hydrogen bonding or further derivatization . This compound has been listed by chemical suppliers but is noted as discontinued in some catalogs.
More Complex Analogs
More extensively modified compounds include 1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-2-(2-methoxyphenoxy)ethan-1-one (CAS 1328339-56-5), which features a similar spirocyclic core but with two oxygen atoms in the spiral system and a more complex 2-(2-methoxyphenoxy)ethan-1-one substituent on the nitrogen atom . This compound demonstrates how the basic spirocyclic scaffold can be elaborated to create more complex structures with potentially enhanced biological activities.
Another related compound, 2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid (CAS 1599477-75-4), represents a different variation on the azaspiro theme, incorporating an aryl substituent on the nitrogen and an acetic acid functionality . This illustrates the diversity of structural modifications that can be introduced to the azaspiro scaffold.
The positional isomer 2-chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one is available from A2B Chem with catalog number AU61471 . The hydroxylated derivative 2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one was previously offered by Cymit Quimica with reference number 3D-QID61052, though it is currently listed as discontinued .
ChemDiv offers the more complex compound S511-2517 (2-{9-acetyl-1-oxa-9-azaspiro[5.5]undecan-4-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one), which features a similar oxaazaspiro core structure but with additional functional groups . This compound is included in their screening libraries, including the Protein-Protein Interaction Library and Spiro Library, suggesting interest in this class of compounds for drug discovery efforts.
Future Research Directions
The unique structural features of 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one suggest several promising directions for future research and development.
Medicinal Chemistry Applications
The rigid spirocyclic scaffold combined with the reactive chloroacetyl group provides an excellent platform for medicinal chemistry exploration. Future research might focus on:
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Development of structure-activity relationship studies by synthesizing libraries of derivatives
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Investigation of potential biological activities, particularly in therapeutic areas where rigid scaffolds have shown promise (e.g., kinase inhibition, protein-protein interaction modulators)
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Exploration as a building block for more complex bioactive molecules
Synthetic Methodology Development
From a synthetic perspective, compounds like 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one could serve as test cases for developing new methodologies:
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Novel approaches to spirocyclic synthesis
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Selective functionalization of specific positions on the spirocyclic scaffold
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Development of stereoselective methods for creating chiral centers within the spirocycle
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